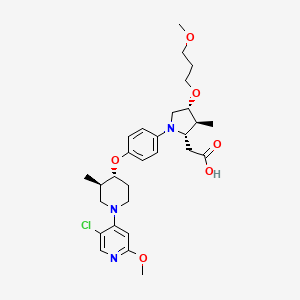
GPR40 agonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40 agonist 7 is a synthetic compound that acts as a potent and selective agonist for the G-protein-coupled receptor 40 (GPR40). GPR40 is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine. This receptor plays a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and incretin secretion, making this compound a promising candidate for the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GPR40 agonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with enhanced biological activity .
Scientific Research Applications
GPR40 agonist 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR40 agonists.
Biology: Investigated for its role in modulating glucose homeostasis and insulin secretion.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Utilized in the development of new drugs targeting GPR40 for metabolic disorders.
Mechanism of Action
GPR40 agonist 7 exerts its effects by binding to the GPR40 receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the activation of phospholipase C, which promotes the generation of inositol-1,4,5-trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, leading to enhanced insulin secretion from pancreatic β-cells and incretin secretion from enteroendocrine cells .
Comparison with Similar Compounds
Similar Compounds
AMG 837: Another GPR40 agonist with similar glucose-lowering effects.
TAK-875: A partial agonist of GPR40 that was investigated for its antidiabetic properties but was discontinued due to liver toxicity.
AM-1638: A full agonist of GPR40 that engages both insulinogenic and incretinogenic axes
Uniqueness
GPR40 agonist 7 is unique in its ability to selectively activate GPR40 with high potency and minimal off-target effects. This makes it a valuable tool for studying GPR40-mediated pathways and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C29H40ClN3O6 |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
2-[(2S,3S,4R)-1-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-(3-methoxypropoxy)-3-methylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C29H40ClN3O6/c1-19-17-32(25-14-28(37-4)31-16-23(25)30)11-10-26(19)39-22-8-6-21(7-9-22)33-18-27(38-13-5-12-36-3)20(2)24(33)15-29(34)35/h6-9,14,16,19-20,24,26-27H,5,10-13,15,17-18H2,1-4H3,(H,34,35)/t19-,20+,24+,26-,27+/m1/s1 |
InChI Key |
CEBGUURUAFCIGS-UAVGYUILSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1OC2=CC=C(C=C2)N3C[C@@H]([C@H]([C@@H]3CC(=O)O)C)OCCCOC)C4=CC(=NC=C4Cl)OC |
Canonical SMILES |
CC1CN(CCC1OC2=CC=C(C=C2)N3CC(C(C3CC(=O)O)C)OCCCOC)C4=CC(=NC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















